Methyl 4-hydroxy-2-methoxynicotinate
Description
Methyl 4-hydroxy-2-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a hydroxyl (-OH) group at the 4-position, a methoxy (-OCH₃) group at the 2-position, and a methyl ester (-COOCH₃) at the 3-carboxylic position. This compound is of interest in pharmaceutical and organic chemistry due to its structural similarity to bioactive molecules, such as nicotinamide analogs and kinase inhibitors.
Properties
IUPAC Name |
methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSDTCWMVMWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677787 | |
| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-55-4 | |
| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Hydroxy Nicotinic Acid Derivatives
One common preparative route starts from 4-hydroxy-2-methoxynicotinic acid, which undergoes esterification with methanol under acidic catalysis to yield methyl 4-hydroxy-2-methoxynicotinate.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-hydroxy-2-methoxynicotinic acid | Methanol, acid catalyst (e.g., H2SO4 or HCl) | Esterification to methyl ester |
| 2 | Heat under reflux | 60–80 °C, several hours | Completion of esterification |
| 3 | Work-up and purification | Extraction, recrystallization | Pure this compound |
This method is scalable and widely used in industrial settings, leveraging continuous flow reactors and automated purification systems to optimize yield and purity.
Selective Methylation via SN2 Mechanism
An alternative approach involves methylation of the hydroxy group on a suitable nicotinic acid derivative precursor. Research shows that methylation proceeds efficiently via nucleophilic substitution (SN2) when the phenolic hydroxy group is deprotonated to form an anion using strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 4-hydroxy-2-nicotinate derivative | Base (NaH or K2CO3) | Generation of phenolate anion |
| 2 | Methyl iodide or dimethyl sulfate | Polar aprotic solvent (e.g., DMF) | SN2 methylation at hydroxy group |
| 3 | Work-up and purification | Extraction, chromatography | This compound |
This method is solvent-sensitive; increased solvent polarity accelerates the reaction. Inadequate base strength (e.g., triethylamine) results in poor conversion.
Hydrazinolysis and Subsequent Functionalization
In some synthetic schemes, methyl nicotinate derivatives are first converted into nicotinohydrazides by reaction with hydrazine hydrate in methanol. This intermediate can then be functionalized further to introduce hydroxy and methoxy groups at desired positions through controlled alkylation or substitution reactions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Methyl nicotinate or methyl 6-methoxynicotinate | Hydrazine hydrate, methanol | Formation of nicotinohydrazide intermediate |
| 2 | Alkyl halide, K2CO3, DMF | Anhydrous, room temperature to reflux | N-alkylation or O-methylation |
| 3 | Acid catalysis, ethanol | Catalytic acetic acid | Final compound formation |
This method is often applied in medicinal chemistry for analog synthesis, allowing structural diversity.
Industrial Scale Production Considerations
Industrial production of this compound closely follows laboratory synthetic routes but employs larger reactors, continuous flow systems, and automated purification. Key factors include:
- Use of large-scale esterification reactors with optimized temperature and acid catalyst concentration.
- Continuous flow methylation reactors for efficient SN2 reactions.
- Automated chromatography and recrystallization tanks for purification.
- Emphasis on reaction monitoring via spectroscopic methods (e.g., NMR) for quality control.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical tool for monitoring methylation and esterification reactions. For example, in methylation reactions, the appearance of sharp singlets corresponding to methoxy protons (around 3.9–4.1 ppm) and disappearance of phenolic OH signals confirm successful methylation.
Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are also routinely used to confirm molecular weight and purity of the final product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of acid | 4-hydroxy-2-methoxynicotinic acid | Methanol, acid catalyst, reflux | Straightforward, scalable | Requires pure acid precursor |
| SN2 Methylation of phenolate | 4-hydroxy-2-nicotinate derivative | NaH or K2CO3, methyl iodide, DMF | High regioselectivity | Sensitive to base strength |
| Hydrazinolysis and alkylation | Methyl nicotinate derivatives | Hydrazine hydrate, alkyl halides, K2CO3 | Versatile for analog synthesis | Multi-step, requires intermediate isolation |
| Industrial continuous flow | Same as above | Large reactors, automated purification | High yield and purity | Requires complex equipment |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form Methyl 4-oxo-2-methoxynicotinate or Methyl 4-carboxy-2-methoxynicotinate.
Reduction: Reduction of the nitro group can yield Methyl 4-hydroxy-2-methoxynicotinamide.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
MHMN has garnered attention for its potential therapeutic effects:
- Neuroprotective Properties : Research indicates that MHMN may protect neurons from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.
- Antimicrobial Activity : Studies have shown that MHMN exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Vasodilatory Effects : Similar to other nicotinic acid derivatives, MHMN can induce vasodilation by promoting prostaglandin release, enhancing blood flow.
Agricultural Applications
MHMN has been investigated for its role in promoting plant growth:
- Root Development : Research demonstrates that MHMN influences root growth and enhances stress tolerance in plants such as Arabidopsis.
- Stress Response : The compound may play a role in improving plant resilience against environmental stressors, thereby enhancing agricultural productivity.
Biological Activities
MHMN exhibits a range of biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neuroprotective | Protects neurons from oxidative damage | |
| Vasodilation | Induces vasodilation through prostaglandin release | |
| Plant Growth Promotion | Enhances root development and stress tolerance in plants |
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology explored the neuroprotective effects of MHMN on neuronal cell lines exposed to oxidative stress. The results indicated that MHMN significantly reduced cell death and oxidative damage markers, suggesting its potential utility in neurodegenerative disease therapies.
Case Study 2: Antimicrobial Efficacy
In a comparative study of nicotinic acid derivatives, MHMN was shown to possess notable antimicrobial activity against Gram-positive bacteria. The study highlighted its effectiveness against Staphylococcus aureus and its potential as a lead compound for developing new antibiotics.
Mechanism of Action
Methyl 4-hydroxy-2-methoxynicotinate is similar to other pyridine derivatives such as Methyl 2-methoxynicotinate and Methyl 4-hydroxynicotinate. its unique combination of hydroxyl and methoxy groups at specific positions on the pyridine ring sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with methyl 4-hydroxy-2-methoxynicotinate but differ in substituents or ester/amide linkages:
Pharmacological and Physicochemical Properties
- Receptor Binding : The compound in demonstrates potent agonist activity, likely due to the trifluoromethyl biphenyl group enhancing lipophilicity and target affinity. In contrast, this compound’s ester group may reduce binding potency but improve bioavailability .
- Methyl esters (as in the target compound) generally exhibit higher volatility and lower melting points than amides .
Research Findings and Limitations
- Evidence Gaps : The provided sources lack explicit data on this compound’s spectral properties (e.g., NMR, IR) or thermodynamic parameters (e.g., mp, bp). Table 3 in , which discusses methyl ester properties, is critical but inaccessible here .
- Synthetic Utility : The methoxy and hydroxy groups in the target compound may facilitate regioselective modifications, as seen in nicotinamide-based drug candidates .
Notes
Data Limitations : Direct comparisons are hindered by incomplete experimental details (e.g., missing Table 3 data from ).
Structural-Activity Relationships (SAR) : Substituent positioning (e.g., 2-methoxy vs. 4-hydroxy) profoundly impacts electronic effects and steric interactions, warranting further computational or experimental SAR studies.
Safety and Handling: No MSDS or hazard data is provided for the target compound, though analogous nicotinate esters often require precautions against hydrolysis or oxidation .
Biological Activity
Methyl 4-hydroxy-2-methoxynicotinate (MHMN) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant studies.
MHMN has the chemical formula and features a hydroxyl group at the fourth position of the pyridine ring, along with a methoxy group. The synthesis typically involves the esterification of 4-hydroxynicotinic acid with methanol in the presence of an acid catalyst under controlled conditions .
MHMN exhibits its biological effects through several mechanisms:
Biological Activity Overview
The following table summarizes key biological activities associated with MHMN:
Pharmacokinetics
After topical application, MHMN is rapidly absorbed through the skin, where it undergoes hydrolysis to form nicotinic acid. This process is mediated by nonspecific esterases present in the dermis. The pharmacokinetic profile indicates that MHMN reaches peak plasma concentrations within minutes after administration and is primarily metabolized in the liver .
Case Studies and Research Findings
- Vasodilatory Effects : A study examined the vasodilatory effects of MHMN on isolated rat aorta tissues. Results showed significant relaxation responses upon administration, indicating its potential use in managing vascular disorders .
- Neuroprotective Potential : In vitro studies demonstrated that MHMN could protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in neurodegenerative disease therapies .
- Antimicrobial Testing : Although direct studies on MHMN are scarce, related compounds have shown promising results against bacteria such as Staphylococcus aureus and fungi like Aspergillus flavus, indicating a potential for further exploration of MHMN's antimicrobial properties .
Q & A
Q. What statistical approaches are recommended for addressing false positives in high-throughput screening of this compound derivatives?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multiple hypothesis testing. For example, adjust p-values from bioactivity assays (e.g., enzyme inhibition) to maintain an FDR threshold of 5%. Validate hits with dose-response curves and orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to target proteins?
- Methodological Answer : Generate 3D conformers of the compound using software like AutoDock Vina, accounting for tautomeric states and protonation at physiological pH. Perform blind docking against crystallographic protein structures (e.g., from the PDB) and validate with molecular dynamics simulations. Compare results with experimental binding data (e.g., ITC or SPR) to refine scoring functions .
Methodological Design and Validation
Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria (e.g., QUADAS-2 for diagnostic accuracy studies). Use meta-analysis tools (e.g., MetaDisc) to pool data and assess heterogeneity. Replicate key experiments under standardized conditions (e.g., cell lines, assay protocols) and report effect sizes with confidence intervals .
Q. What strategies are effective for integrating qualitative and quantitative data in studies on the compound’s mechanism of action?
- Methodological Answer : Adopt a mixed-methods framework: Pair quantitative assays (e.g., IC measurements) with qualitative techniques like transcriptomic profiling or cheminformatics. Triangulate findings using convergence analysis (e.g., compare gene expression clusters with phenotypic responses). Address methodological limitations via iterative refinement .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification steps to avoid inhalation. Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
